![molecular formula C21H17NO6 B13808239 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B13808239.png)
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one is a complex organic compound belonging to the class of dibenzoquinolinones. This compound is characterized by its unique structure, which includes multiple methoxy groups and an acetoxy group attached to a dibenzoquinoline core. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one can be achieved through several synthetic routes. One common method involves the cyclization of 1-alkynyl-9,10-anthraquinones with N-nucleophiles . This approach allows for the introduction of various substituents, enabling the preparation of a systematic series of compounds. Industrial production methods typically involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and acetoxy groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one involves its interaction with molecular targets such as DNA and enzymes. Its binding affinity with DNA can lead to the disruption of cellular processes, resulting in cytotoxic effects. Additionally, its ability to inhibit cholinesterases and amyloid beta aggregation suggests involvement in pathways related to neurodegenerative diseases .
Comparación Con Compuestos Similares
1-Acetoxy-2,9,10-trimethoxy-7H-dibenzo[de,g]quinolin-7-one can be compared with other similar compounds, such as:
1,2,4-Trimethoxy-7H-dibenzo[de,g]quinolin-7-one: This compound lacks the acetoxy group, which may result in different biological activities and reactivity.
1-Acetoxy-2-nitroethane: Although structurally different, this compound shares the acetoxy functional group, which can influence its reactivity and applications.
Propiedades
Fórmula molecular |
C21H17NO6 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
(4,5,15-trimethoxy-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-16-yl) acetate |
InChI |
InChI=1S/C21H17NO6/c1-10(23)28-21-16(27-4)7-11-5-6-22-19-17(11)18(21)12-8-14(25-2)15(26-3)9-13(12)20(19)24/h5-9H,1-4H3 |
Clave InChI |
WPMVGGKHILCGTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C2C=CN=C3C2=C1C4=CC(=C(C=C4C3=O)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


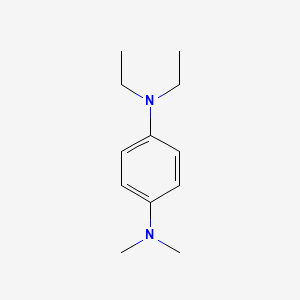

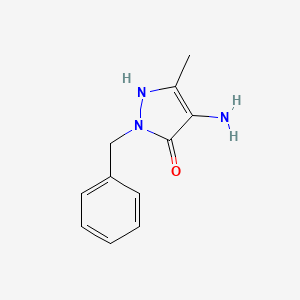
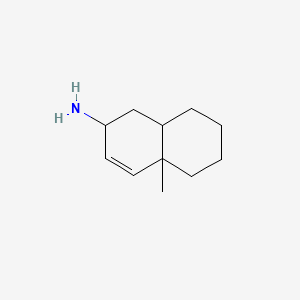
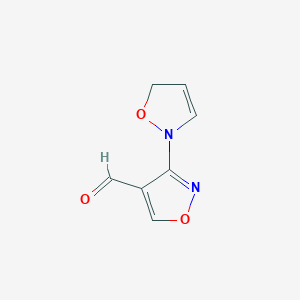


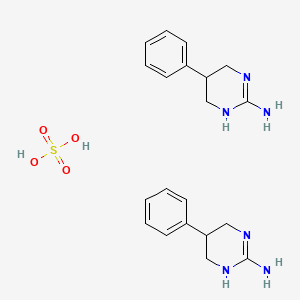
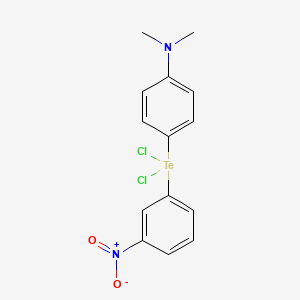
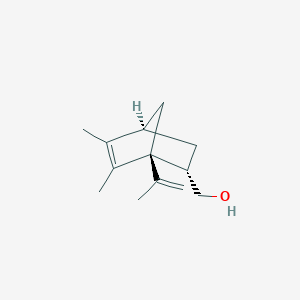
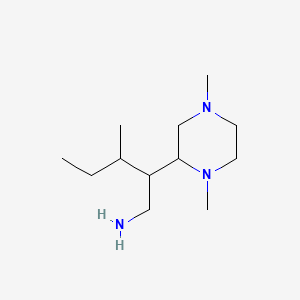
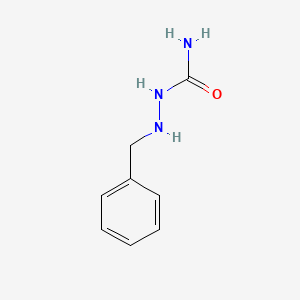
![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)
![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
